5-Bromo-8-fluoro-2-methoxyquinoline
Description
5-Bromo-8-fluoro-2-methoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 5, a fluorine atom at position 8, and a methoxy group at position 2 of the quinoline core. Quinoline derivatives are widely studied for their electronic properties, reactivity, and applications in medicinal chemistry and materials science. The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom contributes to metabolic stability and lipophilicity, making it a candidate for drug development .
Molecular Formula: C₁₀H₇BrFNO Molecular Weight: 272.07 g/mol (calculated based on similar compounds in ).
Properties
CAS No. |
1215767-72-8 |
|---|---|
Molecular Formula |
C10H7BrFNO |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-9-5-2-6-7(11)3-4-8(12)10(6)13-9/h2-5H,1H3 |
InChI Key |
HXISJRODSBCOHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Bromo-8-fluoro-2-methoxyquinoline with structurally related quinoline derivatives:
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